molecular formula C8H8O4 B3032645 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid CAS No. 3265-58-5

2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid

Cat. No.: B3032645
CAS No.: 3265-58-5
M. Wt: 168.15 g/mol
InChI Key: MZMRFDKQPOMOGX-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid is an organic compound with the molecular formula C8H8O4 . It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a pyran ring substituted with two methyl groups and a carboxylic acid group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if inhaled or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, not eating, drinking or smoking while using the product, wearing protective gloves and clothing, and storing the product in a dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid typically involves the reaction of 2,6-dimethyl-4H-pyran-4-one with appropriate reagents. One common method includes the use of phosgene at room temperature, which yields 2,6-bis(4’-chloro-2’,6’-dimethylphenyl)-4H-pyran-4-one . Another method involves the hydrolysis of the corresponding ester derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like toluene and involves steps such as filtration and solvent recovery to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and a carboxylic acid group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,6-dimethyl-4-oxopyran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-3-6(9)7(8(10)11)5(2)12-4/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMRFDKQPOMOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(O1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186327
Record name 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3265-58-5
Record name 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3265-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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